molecular formula C24H13NO2 B14224872 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid CAS No. 823227-76-5

3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid

Cat. No.: B14224872
CAS No.: 823227-76-5
M. Wt: 347.4 g/mol
InChI Key: XNJZJNCLKFKXRK-UHFFFAOYSA-N
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Description

3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid is an organic compound that features a benzoic acid core with two ethynyl-linked phenyl groups, one of which is substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of visible-light-induced photocatalysis has also been explored to promote the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid exerts its effects involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-({2-[(2-Ethynylphenyl)ethynyl]phenyl}ethynyl)benzoic acid
  • 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
  • 3-({2-[(2-Phenylethynyl)phenyl}ethynyl)benzoic acid

Uniqueness

This compound is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications where specific interactions with molecular targets are required .

Properties

CAS No.

823227-76-5

Molecular Formula

C24H13NO2

Molecular Weight

347.4 g/mol

IUPAC Name

3-[2-[2-[2-(2-cyanophenyl)ethynyl]phenyl]ethynyl]benzoic acid

InChI

InChI=1S/C24H13NO2/c25-17-23-10-4-3-9-21(23)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-22(16-18)24(26)27/h1-11,16H,(H,26,27)

InChI Key

XNJZJNCLKFKXRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C(=O)O)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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